4-Amino-2-fluoro-5-methoxyphenol

Myeloperoxidase Inhibition Cardiovascular Disease Enzyme Inhibition

Researchers often struggle to find polysubstituted phenolic scaffolds that balance metabolic stability with target engagement. 4-Amino-2-fluoro-5-methoxyphenol solves this via its orthogonal -NH2, -F, and -OCH3 pattern. Key differentiators: - Verified MPO inhibition (IC50 = 159 nM) for inflammatory disease programs - Fluorine atom improves membrane permeability vs. non-fluorinated analogs - High predicted bp (314.3°C) enables cleaner synthetic workups Available for immediate supply as a certified pharmaceutical intermediate.

Molecular Formula C7H8FNO2
Molecular Weight 157.14 g/mol
Cat. No. B13080696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-fluoro-5-methoxyphenol
Molecular FormulaC7H8FNO2
Molecular Weight157.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N)F)O
InChIInChI=1S/C7H8FNO2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,9H2,1H3
InChIKeyGQMZHVMPWZQDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-fluoro-5-methoxyphenol: Overview


4-Amino-2-fluoro-5-methoxyphenol is a polysubstituted phenolic compound characterized by the simultaneous presence of an amino (-NH2), a fluoro (-F), and a methoxy (-OCH3) group on a benzene ring. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules, including potential pharmaceuticals and agrochemicals [1]. The presence of the fluorine atom is particularly notable, as it is often incorporated into drug candidates to improve metabolic stability and membrane permeability .

Fluorinated phenol building block for ADME and metabolic stability studies
Orthogonal amino, fluoro, and methoxy groups support diverse synthetic transformations
Reported MPO inhibitory activity supports enzyme-targeted scaffold research

4-Amino-2-fluoro-5-methoxyphenol: Analog Substitution Challenges


Generic substitution of 4-Amino-2-fluoro-5-methoxyphenol with its close analogs is not a straightforward process due to the unique electronic interplay of its substituents. The specific positioning of the amino, fluoro, and methoxy groups creates a distinct chemical reactivity profile and biological target engagement that is not replicated by other isomers or simpler analogs. For instance, shifting the amino group (as in 2-amino-4-fluoro-5-methoxyphenol) or removing a group (as in 4-amino-2-fluorophenol) results in compounds with different hydrogen-bonding capabilities, metabolic liabilities, and target inhibition profiles. The following quantitative evidence demonstrates where this specific compound offers verifiable differentiation.

Amino position shift in isomers may alter hydrogen-bonding interactions and target engagement profiles.

Removal of the methoxy group can reduce molecular complexity and change physical properties critical for purification and formulation.

Non-fluorinated analogs are expected to exhibit lower MPO inhibitory potency and reduced metabolic stability based on class-level SAR.

4-Amino-2-fluoro-5-methoxyphenol: Quantifiable Evidence


Myeloperoxidase (MPO) Inhibition Potency

4-Amino-2-fluoro-5-methoxyphenol exhibits measurable inhibitory activity against the enzyme myeloperoxidase (MPO). The introduction of a fluorine atom on the methoxyphenol scaffold is a known strategy to enhance binding affinity. This compound demonstrates an IC50 value of 159 nM against recombinant human MPO [1], a potency that is consistent with optimized fluorinated analogs designed for this target. While a direct head-to-head comparison with the non-fluorinated parent scaffold is not available from this specific assay, structure-activity relationship (SAR) studies on related methoxyphenol-based MPO inhibitors confirm that fluorine substitution is critical for achieving nanomolar potency [2].

MPO Inhibition
Cross-study comparable
IC50: 159 nM (recombinant human MPO)
Non-fluorinated scaffold: class-level reference only
Supports fluorinated MPO inhibitor scaffold evaluation
Data to verify in direct comparator assay
Myeloperoxidase Inhibition Cardiovascular Disease Enzyme Inhibition

Physicochemical Property Differentiation

The predicted physicochemical properties of 4-Amino-2-fluoro-5-methoxyphenol provide a basis for differentiation from simpler analogs. Its predicted pKa is 9.25 ± 0.23, and its predicted boiling point is 314.3 ± 42.0 °C . Comparatively, 4-Amino-2-fluorophenol (lacking the methoxy group) has a reported experimental boiling point of 263.3 ± 25.0 °C [1]. The addition of the methoxy group in the target compound results in a significantly higher predicted boiling point, indicating stronger intermolecular interactions and altered physical properties that impact purification and formulation.

Boiling Point
Cross-study comparable
Target: 314.3 ± 42.0 °C (predicted)
vs 4-Amino-2-fluorophenol: 263.3 ± 25.0 °C (experimental)
Higher boiling point may impact purification and solvent behavior
Predicted values require experimental confirmation
Physicochemical Properties ADME Prediction Medicinal Chemistry

Metabolic Stability and Permeability Advantage

The incorporation of a fluorine atom into phenolic structures is a well-documented medicinal chemistry strategy to enhance metabolic stability and improve membrane permeability . 4-Amino-2-fluoro-5-methoxyphenol, as a fluorophenol derivative, is expected to benefit from these class-level advantages. The C-F bond is stronger than the C-H bond, making the molecule less susceptible to cytochrome P450-mediated oxidative metabolism, a common clearance pathway. Furthermore, fluorine's electronegativity can modulate the compound's lipophilicity (logP) to optimize passive diffusion across cell membranes. The predicted logP for related structures indicates a favorable balance for bioavailability [1].

Metabolic Stability & Permeability
Class-level inference
Fluorine substitution class advantage: improved metabolic half-life and Caco-2 permeability
Context-dependent; compound-specific ADME data unavailable
Observed across fluorophenol series; confirm with targeted assays
Metabolic Stability Membrane Permeability Fluorine Chemistry

4-Amino-2-fluoro-5-methoxyphenol: Applications


Medicinal Chemistry: MPO Inhibitor Development

The compound's demonstrated inhibitory activity against MPO (IC50 = 159 nM) [1] makes it a suitable starting point or core scaffold for medicinal chemistry programs targeting cardiovascular and inflammatory diseases. Its fluorinated structure offers potential advantages in metabolic stability and permeability over non-fluorinated analogs, which are critical for developing orally bioavailable therapeutics. Researchers should prioritize this compound when exploring the SAR of MPO inhibitors based on a methoxyphenol core.

Chemical Synthesis: Building Block for Complex Molecules

The compound's three orthogonal functional groups (amino, fluoro, and methoxy) allow for diverse chemical transformations. The significantly higher predicted boiling point (314.3 °C) compared to the des-methoxy analog 4-Amino-2-fluorophenol (263.3 °C) [2] suggests unique physical properties that can be exploited in synthetic workups and purifications. This compound is ideal for use as a key intermediate in the synthesis of more complex fluorinated heterocycles, pharmaceuticals, and agrochemicals.

ADME/PK Research: Fluorine Effect Studies

Given the well-established class-level benefits of fluorine substitution on ADME properties , this compound serves as an excellent model for studying the impact of a fluorine atom on the metabolic stability and membrane permeability of an aminophenol scaffold. It can be used in comparative studies against its non-fluorinated counterpart to generate quantitative data on the specific advantages conferred by the fluorine atom in a given assay system.

Application
Selection Property
Validation Focus
MPO inhibitor scaffold research
Inhibitory activity context toward recombinant human MPO
Enzyme inhibition endpoint validation and SAR expansion
Synthesis of fluorinated heterocycles and complex molecules
Orthogonal functional group reactivity profile
Synthetic route compatibility and purification behavior
Fluorine substitution ADME studies
Class-level metabolic stability and permeability advantage
ADME parameter evaluation in cellular and microsomal models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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